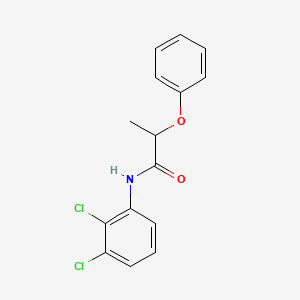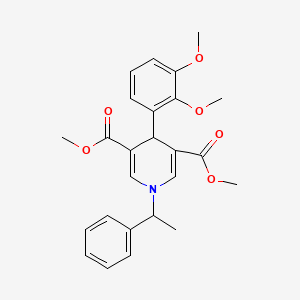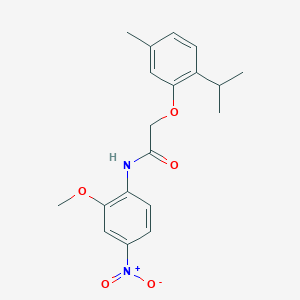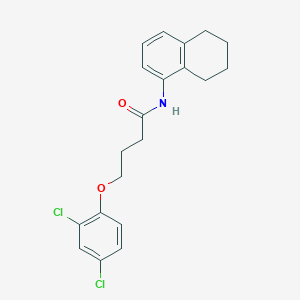
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by researchers at Sanofi-Aventis and has since been widely used in scientific research to study the endocannabinoid system.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide works by binding to the CB1 receptor and preventing the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This blocks the normal functioning of the endocannabinoid system, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include:
- Decreased food intake and body weight
- Decreased locomotor activity
- Increased anxiety and depression-like behaviors
- Decreased pain sensitivity
- Decreased drug-seeking behavior
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological and behavioral processes.
However, there are also some limitations to using this compound in lab experiments. For example, its effects can vary depending on the species and strain of animal being used, as well as the dose and route of administration. Additionally, its effects may be confounded by other factors, such as stress or environmental conditions.
Direcciones Futuras
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide and the endocannabinoid system. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on the endocannabinoid system
- Development of new CB1 receptor antagonists with improved pharmacological properties
- Investigation of the role of the endocannabinoid system in various disease states, such as obesity, addiction, and pain disorders
- Exploration of the potential therapeutic applications of CB1 receptor antagonists, such as in the treatment of drug addiction or obesity.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been widely used in scientific research to study the endocannabinoid system. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and plays a key role in the regulation of appetite, pain, and mood. By blocking the CB1 receptor, this compound can help researchers better understand the physiological and biochemical effects of the endocannabinoid system.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h3,6,8,10-11,13H,1-2,4-5,7,9,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMOJVAYWPKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



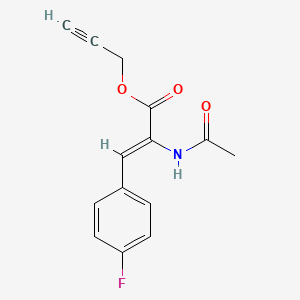

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)


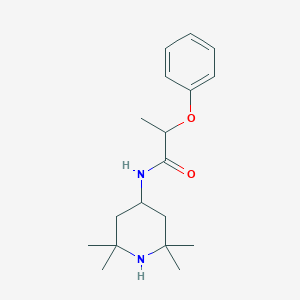

![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3931243.png)
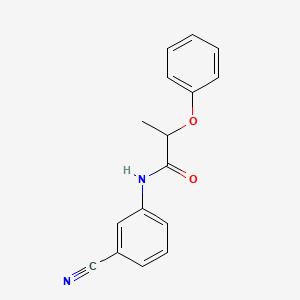
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)
